N,N'-bis(2-methylphenyl)pentanediamide
Description
N,N'-bis(2-methylphenyl)pentanediamide is a diamide compound featuring a pentanediamide backbone substituted with 2-methylphenyl groups at both terminal nitrogen atoms. These compounds are typically synthesized via condensation reactions between diacid chlorides (e.g., glutaryl or adipoyl chloride) and substituted anilines, as demonstrated in for related derivatives .
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4g/mol |
IUPAC Name |
N,N'-bis(2-methylphenyl)pentanediamide |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-3-5-10-16(14)20-18(22)12-7-13-19(23)21-17-11-6-4-9-15(17)2/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
MJNGZYOQJXXJOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCCC(=O)NC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
*Note: Data for N,N'-bis(2-methylphenyl)pentanediamide is inferred from analogs.
Key Research Findings
- Substituent Effects: Electron-withdrawing groups (e.g., CN, NO2) increase thermal stability and bioactivity but may reduce solubility. Electron-donating groups (e.g., CH3, OCH3) enhance lipophilicity and metabolic stability .
- Synthetic Flexibility : Glutaryl/adipoyl chlorides react efficiently with diverse anilines, enabling rapid diversification of pentanediamide libraries for structure-activity relationship (SAR) studies .
- Biological Relevance : Nitro- and bromo-substituted derivatives are prioritized in anticancer research, while methylated analogs may serve as intermediates for prodrug development .
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